molecular formula C17H15BrN2O3S B3919799 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid

2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid

Cat. No. B3919799
M. Wt: 407.3 g/mol
InChI Key: DPBABITYWXYSDQ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid (BBTCA) is a chemical compound with potential applications in scientific research. It is a derivative of benzoic acid and has a unique structure that makes it interesting for various research purposes.

Mechanism of Action

2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has several advantages for laboratory experiments, including its ability to inhibit the activity of specific enzymes and proteins. However, there are also some limitations to using 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid. One area of interest is the development of 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid derivatives with improved efficacy and specificity. Another area of interest is the investigation of 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid's potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Further research is also needed to fully understand the mechanisms of action of 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid and its potential side effects.

Scientific Research Applications

2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-cancer properties. 2-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-15-8-4-2-6-13(15)10-24-11-16(21)20-19-9-12-5-1-3-7-14(12)17(22)23/h1-9H,10-11H2,(H,20,21)(H,22,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBABITYWXYSDQ-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[(2-Bromobenzyl)thio]acetyl}carbonohydrazonoyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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